molecular formula C16H14N2O2 B8715954 1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

Cat. No. B8715954
M. Wt: 266.29 g/mol
InChI Key: USKRVIRQSQMVDV-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

10.5 ml of acetic anhydride are run into a solution of 7.14 g of 4-benzyloxy-2-methylphenylamine in 26 ml of toluene. The medium is heated to around 90° C. and 9.28 ml of tert-butyl nitrite are run in to the solution, dropwise. The reaction medium is heated at around 90° C. for two hours. The reaction crude is concentrated to dryness in a rotary evaporator. The solid is taken up in ethyl acetate and then filtered and rinsed with isopropyl ether. 3.41 g of 1-(5-benzyloxyindazol-1-yl)ethanone are collected.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Quantity
9.28 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=O)[CH3:2].[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([CH3:23])[CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[N:24](OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH2:8]([O:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[N:22]([C:1](=[O:4])[CH3:2])[N:24]=[CH:23]2)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
7.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)N)C
Step Three
Name
Quantity
9.28 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
26 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated at around 90° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction crude
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
3.41 g of 1-(5-benzyloxyindazol-1-yl)ethanone are collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=NN(C2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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